N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis The synthesis of related compounds often involves multi-step reactions starting from basic building blocks like acetic acids, benzoyl chlorides, and various aromatic or aliphatic amines. For instance, the design and synthesis of substituted benzamides and their evaluation for anticancer activity involve starting materials like 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, leading to compounds with moderate to excellent anticancer activity (Ravinaik et al., 2021).
Molecular Structure Analysis The molecular structure of compounds in this class is confirmed through various spectroscopic techniques such as NMR, IR, and MS spectra. For example, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized and its structure established by IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).
Chemical Reactions and Properties Chemical reactions involving these compounds can include cycloaddition, thionation-cyclization, and nucleophilic ring-opening reactions. The versatility in chemical reactions allows for the introduction of various functional groups, contributing to a wide range of biological activities. For example, an efficient route to thiazoles via chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent has been reported (Kumar et al., 2013).
Physical Properties Analysis The physical properties, such as solubility and crystallinity, can be influenced by the functional groups present in the molecule. Studies on crystal structure, like the one conducted by Viterbo et al. (1980) on 5-phenyl-1,2,4-oxadiazole-3-carboxamide, provide insights into the arrangement of molecules in the solid state and how it may affect the compound's physical properties (Viterbo et al., 1980).
properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-9(14-21-10(2)23-26-14)24(3)16(25)13-8-27-15(22-13)11-4-6-12(7-5-11)17(18,19)20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOQNOUKDZLMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N(C)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
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